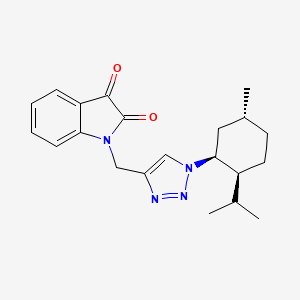
CD33 splicing modulator 1 hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CD33 splicing modulator 1 hydrochloride is a compound known for its ability to modulate the splicing of CD33 pre-mRNA
准备方法
The synthetic routes and reaction conditions for CD33 splicing modulator 1 hydrochloride are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .
化学反应分析
CD33 splicing modulator 1 hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
科学研究应用
CD33 splicing modulator 1 hydrochloride has a wide range of scientific research applications In chemistry, it is used as a tool to study the splicing mechanisms of pre-mRNA In biology, it helps in understanding the role of CD33 in regulating microglia activityAdditionally, it may have industrial applications in the development of new therapeutic agents targeting CD33-mediated pathways .
作用机制
The mechanism of action of CD33 splicing modulator 1 hydrochloride involves the modulation of CD33 pre-mRNA splicing. The compound increases exon 2 skipping in cellular mRNA pools, which affects the expression of CD33. CD33 is a myeloid lineage cell surface receptor that regulates microglia activity. By modulating the splicing of CD33 pre-mRNA, the compound can influence the activity of microglia and potentially impact neurodegenerative disease processes .
相似化合物的比较
CD33 splicing modulator 1 hydrochloride is unique in its ability to modulate CD33 pre-mRNA splicing. Similar compounds include other splicing modulators that target different pre-mRNA sequences or splicing factors. These compounds may have different molecular targets and mechanisms of action, but they share the common feature of influencing mRNA splicing. Examples of similar compounds include herboxidiene and GEX1 compounds, which also modulate splicing but target different pathways .
属性
分子式 |
C25H26ClFN6O |
|---|---|
分子量 |
481.0 g/mol |
IUPAC 名称 |
3-fluoro-4-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-methylpyridin-2-yl)-N-[(3R)-piperidin-3-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C25H25FN6O.ClH/c1-16-12-29-24-21(14-30-31(24)15-16)20-8-7-18(11-22(20)26)25(33)32(19-6-4-9-27-13-19)23-17(2)5-3-10-28-23;/h3,5,7-8,10-12,14-15,19,27H,4,6,9,13H2,1-2H3;1H/t19-;/m1./s1 |
InChI 键 |
PWORZWDKPPZPIN-FSRHSHDFSA-N |
手性 SMILES |
CC1=C(N=CC=C1)N([C@@H]2CCCNC2)C(=O)C3=CC(=C(C=C3)C4=C5N=CC(=CN5N=C4)C)F.Cl |
规范 SMILES |
CC1=C(N=CC=C1)N(C2CCCNC2)C(=O)C3=CC(=C(C=C3)C4=C5N=CC(=CN5N=C4)C)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[8-L-arginine] deaminovasopressin](/img/structure/B12397766.png)


![1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12397779.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397800.png)
![N-[2-[2-[2-[2-[3-[[9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]purin-6-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide](/img/structure/B12397808.png)




![2-Hydroxy-4-[5-[2-(2-hydroxyethoxy)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidin-3-yl]benzoic acid](/img/structure/B12397843.png)


